molecular formula C16H23N5O4 B2702319 2-(8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-31-1

2-(8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2702319
CAS No.: 1021031-31-1
M. Wt: 349.391
InChI Key: CHSJFUIZSQWLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Coordination Polymers : A study conducted by Ying-xia et al. (2014) describes the synthesis of a purine-containing multifunctional ligand similar to the specified compound. This ligand was used to create new coordination polymers with potential applications in material science and chemistry. The study provides insights into the structural properties of these polymers (Zhou Ying-xia et al., 2014).

  • Crystal Structure Analysis : Carvalho et al. (2007) analyzed the crystal structure of a compound closely related to the specified chemical. This research enhances understanding of the molecular and crystalline properties of such compounds, which is crucial for their application in various scientific fields (J. J. Carvalho et al., 2007).

  • Covalent Base-Pair Analogues : Hocek et al. (2002) synthesized covalent analogues of DNA base-pairs using purine derivatives. This research is relevant in the context of genetic engineering and biochemistry, exploring the synthetic capabilities and potential applications of purine-based compounds (Michal Hocek et al., 2002).

Biomedical Applications

  • Investigation in Human Keratinocytes : Wójcik-Pszczoła et al. (2017) studied the safety and efficacy of purine derivatives with acetic acid moiety, similar to the specified compound, in human keratinocytes. This research contributes to understanding the biological compatibility and potential therapeutic applications of such compounds (K. Wójcik-Pszczoła et al., 2017).

  • Conformational Studies for Medical Applications : Gerhardt et al. (2012) conducted conformational studies of compounds structurally related to the specified chemical. Understanding the conformational properties of these compounds is crucial for their potential use in pharmaceuticals and medicinal chemistry (Valeska Gerhardt et al., 2012).

Chemical Properties and Reactions

  • Reactions with Isoxazoles : Abignente et al. (1975) prepared isoxazol pyridine-3-acetic acids through a synthetic process that could be relevant to the synthesis and reactions of the specified compound. These findings contribute to the broader knowledge of chemical synthesis and reactions involving complex organic molecules (E. Abignente et al., 1975).

  • Catalysis and Reaction Mechanisms : Hogale et al. (1995) studied the synthesis of benzofuro pyrazol-3(1H)-ones, involving reactions that could be applicable to the synthesis and study of similar complex molecules, including the specified compound. This research aids in understanding catalysis and reaction mechanisms in organic chemistry (M. Hogale et al., 1995).

  • Investigations in Organometallic Chemistry : Wen et al. (2005) explored the synthesis of organometallic compounds, which could provide insights into the chemical behavior and potential applications of the specified compound in the field of organometallic chemistry (Zhen-Kang Wen et al., 2005).

Properties

IUPAC Name

2-[8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-9-5-10(2)7-20(6-9)15-17-13-12(21(15)8-11(22)23)14(24)19(4)16(25)18(13)3/h9-10H,5-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSJFUIZSQWLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.